molecular formula C20H26N4O2 B2361407 N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203095-61-7

N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2361407
CAS No.: 1203095-61-7
M. Wt: 354.454
InChI Key: YLWWEYHWEVYYCO-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine carboxamide core, a structural motif present in compounds investigated for modulating various biological targets . The integration of a pyridazine ring linked to a furan heterocycle suggests potential for diverse molecular interactions, as similar scaffolds are being explored in the development of novel therapeutics . For instance, pyridazinone-derived compounds have been identified as modulators of the MYC oncogene for potential anti-cancer applications, highlighting the research value of this chemical class in oncology . Furthermore, piperidine carboxamide derivatives have been studied in other contexts, such as androgen receptor degradation for prostate cancer research . Researchers may find this compound particularly useful as a building block or intermediate in synthesizing more complex molecules, or as a reference standard in bio-screening assays to explore new biological pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h4,7-9,14-16H,1-3,5-6,10-13H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWWEYHWEVYYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Dicarbonyl Derivatives

Reacting 1,2-diketones with hydrazine derivatives under acidic or basic conditions yields pyridazine rings. For example, furan-substituted diketones can cyclize with hydrazine hydrate in ethanol at reflux to form 3,6-disubstituted pyridazines. Adjusting stoichiometry and temperature (80–120°C) optimizes regioselectivity for the 6-position.

Cross-Coupling for Furan Substitution

Introducing the furan-2-yl group at the pyridazine 6-position often employs Suzuki-Miyaura coupling. A brominated pyridazine intermediate (e.g., 3-bromo-6-chloropyridazine) reacts with furan-2-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C. Yields range from 65–85%, contingent on catalyst loading and solvent purity.

Functionalization of the Piperidine-Carboxamide Backbone

The piperidine-4-carboxamide segment is synthesized through sequential amidation and alkylation:

Piperidine-4-Carboxylic Acid Activation

Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Subsequent reaction with cyclohexylamine in the presence of triethylamine (Et₃N) yields N-cyclohexylpiperidine-4-carboxamide. Typical reaction conditions involve 12–24 hours at room temperature, achieving 70–90% yields after recrystallization from ethyl acetate.

N-Alkylation of Piperidine

The piperidine nitrogen is alkylated with a pyridazine-bearing electrophile. For example, 3-chloro-6-(furan-2-yl)pyridazine reacts with N-cyclohexylpiperidine-4-carboxamide in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 24 hours. Nucleophilic aromatic substitution (SNAr) proceeds efficiently due to the electron-deficient pyridazine ring, yielding 60–75% of the coupled product.

Optimization of Critical Reaction Parameters

Catalyst Systems for Cross-Coupling

Palladium-based catalysts (e.g., Pd(OAc)₂, XPhos) enhance Suzuki-Miyaura coupling efficiency. Screening studies indicate that Pd(dppf)Cl₂ in toluene/ethanol (3:1) at 90°C improves furan incorporation yields to 88%.

Solvent Effects on Amidation

Polar aprotic solvents like DMF or NMP favor SNAr reactions by stabilizing transition states. Conversely, ethereal solvents (THF, dioxane) reduce side reactions during piperidine alkylation.

Temperature and Time Trade-offs

Elevating temperatures (100–120°C) accelerate pyridazine alkylation but risk decomposition. Microwave-assisted synthesis at 150°C for 30 minutes achieves comparable yields to conventional 24-hour reactions.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:2). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.45 (pyridazine H-4), 7.65 (furan H-5), and 3.90 (piperidine H-3).
  • MS (ESI+) : m/z 397.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
Classical SNAr 65 95 24
Microwave-assisted SNAr 78 97 0.5
Pd-catalyzed coupling 85 98 12

Microwave-assisted synthesis offers the best balance of efficiency and yield, though Pd-catalyzed methods excel in scalability.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyridazine Substitution : Electron-withdrawing groups (e.g., chloro) direct coupling to the 3-position, necessitating careful precursor design.
  • Piperidine Ring Stability : Acidic conditions during amidation may protonate the piperidine nitrogen, requiring buffered reaction media.

Chemical Reactions Analysis

N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan or pyridazinyl groups .

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a pharmacological agent due to its ability to interact with specific molecular targets. For instance, derivatives of piperidine have been explored for their potential use in treating various diseases, including cancer and neurological disorders . In the industrial sector, this compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system . For example, in medicinal applications, this compound may inhibit or activate certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Features of Comparable Compounds

Compound Name/Identifier Core Structure Key Substituents Biological Activity/Application References
Target Compound Piperidine-4-carboxamide Cyclohexyl, 6-(furan-2-yl)pyridazinyl Not explicitly reported N/A
LGH00045 Triazolo[3,4-b][1,3,4]thiadiazole (E)-2-(furan-2-yl)vinyl, 2-chlorophenyl CDC25B inhibitor (IC50: 0.82 µM)
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Piperidine-1-carboxamide Trifluoromethylpyridinyl, benzylidene Structural data only; activity unreported
Coelenterazine Analogues Coelenterazine scaffold Furan-2-yl (substituted) Luciferase assays (luminescence detection)

Structural Comparison

  • Core Heterocycles :

    • The target compound features a piperidine-4-carboxamide core, distinct from LGH00045’s triazolothiadiazole backbone . Piperidine derivatives are often prioritized for their conformational flexibility and bioavailability, whereas triazolothiadiazoles are associated with kinase inhibition .
    • Both the target compound and the N-(3-pyridazinyl) analog () share a piperidine-carboxamide core, but the latter includes a benzylidene linkage and trifluoromethylpyridinyl substituent, enhancing electron-withdrawing properties .
  • Furan-2-yl Substitution: The target compound’s furan group is attached via a pyridazine ring, contrasting with LGH00045’s vinyl-linked furan and coelenterazine analogs’ direct furan integration . Furan moieties are known to enhance π-π stacking in enzyme binding or modulate luminescence in luciferase systems .
  • Lipophilic Groups :

    • The cyclohexyl group in the target compound may improve membrane permeability compared to the trifluoromethylpyridinyl group in ’s analog, which introduces polarity and metabolic stability .

Biological Activity

N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a furan and pyridazine moiety. This structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine and furan rings have shown promising results against various bacterial strains. In one study, compounds with related structures demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .

CompoundTarget BacteriaMIC (μg/mL)
Example 1Staphylococcus aureus3.12
Example 2Escherichia coli12.5
N-cyclohexyl...TBDTBD

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have shown efficacy in inhibiting the proliferation of cancer cell lines. For example, benzoylpiperidine derivatives have demonstrated IC50 values ranging from 7.9 to 92 μM against various cancer cell lines, indicating their potential as therapeutic agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could modulate receptors associated with cell signaling pathways, affecting cell growth and survival.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyridazine derivatives, revealing that those with furan substitutions exhibited superior activity against Gram-positive bacteria .
  • Cancer Cell Line Inhibition : Another study assessed the antiproliferative effects of piperidine derivatives on ovarian cancer cells, showing significant inhibition at low micromolar concentrations .

Q & A

Basic Question

  • Structural elucidation : Use 1H^{1}\text{H} NMR (500 MHz, DMSO-d6d_6) to confirm proton environments, particularly the furan (δ 6.3–7.1 ppm) and piperidine (δ 1.5–3.0 ppm) signals. 13C^{13}\text{C} NMR and IR spectroscopy (amide C=O stretch ~1650 cm1^{-1}) validate functional groups .
  • Purity assessment : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) ensures ≥98% purity .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Question

  • Variable substituents : Systematically modify the cyclohexyl group (e.g., replace with bicyclic or aromatic rings) and the furan moiety (e.g., substitute with thiophene or pyridine) to assess impact on bioactivity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or radioligand binding assays. Compare IC50_{50} values to establish SAR trends .

How to resolve contradictions in bioactivity data across studies?

Advanced Question

  • Structural validation : Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) to rule out isomerism or impurities .
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK-293 for receptor studies) .

What methodologies are effective for evaluating receptor binding affinity?

Advanced Question

  • Crystallographic studies : Co-crystallize the compound with its target receptor (e.g., GPCRs) to map binding interactions. Use synchrotron radiation for high-resolution data .
  • Molecular docking : Apply software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with the carboxamide group and hydrophobic interactions with the cyclohexyl moiety .

How to model ADMET properties computationally?

Advanced Question

  • Tools : Use SwissADME to predict solubility (LogP ~2.8) and permeability (TPSA ~75 Ų).
  • Metabolism : Simulate cytochrome P450 interactions with Schrödinger’s MetaSite, identifying potential oxidation sites (e.g., furan ring) .

How to investigate off-target effects in complex biological systems?

Advanced Question

  • Proteome-wide profiling : Apply affinity-based pulldown assays with biotinylated derivatives of the compound, followed by mass spectrometry to identify unintended targets .
  • High-throughput screening : Test against a panel of 100+ kinases or ion channels (e.g., Eurofins Panlabs panel) at 10 µM to assess selectivity .

How to assess the compound’s stability under physiological conditions?

Basic Question

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C expected).
  • Solution stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC .

What strategies elucidate the compound’s mechanism of action?

Advanced Question

  • Radioligand displacement : Use 3H^{3}\text{H}-labeled analogs in competitive binding assays (e.g., for CGRP receptors) to measure Ki_i values .
  • Pathway analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., MAPK/ERK pathways) .

How to evaluate in vivo toxicity and pharmacokinetics?

Advanced Question

  • Rodent models : Administer 10–100 mg/kg orally to Sprague-Dawley rats; measure plasma half-life (LC-MS/MS) and monitor liver enzymes (ALT/AST) for toxicity .
  • Tissue distribution : Use whole-body autoradiography with 14C^{14}\text{C}-labeled compound to track accumulation in organs .

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